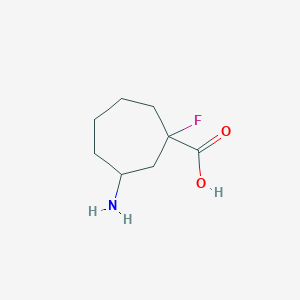

3-Amino-1-fluorocycloheptane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-fluorocycloheptane-1-carboxylic acid is a synthetic organic compound with a unique structure that includes an amino group, a fluorine atom, and a carboxylic acid group attached to a seven-membered cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-fluorocycloheptane-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cycloheptane ring, which is then functionalized to introduce the amino and fluorine groups. The carboxylic acid group is usually introduced through oxidation reactions. Specific reagents and conditions may include:

Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.

Oxidation: The carboxylic acid group can be formed by oxidizing an alcohol or aldehyde precursor using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-fluorocycloheptane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Thiols, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-Amino-1-fluorocycloheptane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-fluorocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can act as a proton donor or acceptor, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

3-Amino-1-fluorocyclobutane-1-carboxylic acid: A smaller ring analog with similar functional groups.

3-Amino-1-fluorocyclohexane-1-carboxylic acid: A six-membered ring analog with comparable properties.

Uniqueness

3-Amino-1-fluorocycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Biological Activity

3-Amino-1-fluorocycloheptane-1-carboxylic acid is a fluorinated amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development and imaging techniques. This article explores the biological activity of this compound, focusing on its mechanisms, physiological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cycloheptane ring with an amino group and a fluorinated carboxylic acid moiety. The presence of fluorine enhances its metabolic stability and alters its interaction with biological systems, making it a candidate for various therapeutic applications.

- Amino Acid Transport : The biological activity of this compound is primarily mediated through amino acid transport systems, particularly system L and system ASC. These systems facilitate the uptake of amino acids into cells, which is crucial for various metabolic processes.

- PET Imaging : As a radiotracer, this compound has been evaluated for its efficacy in positron emission tomography (PET) imaging, particularly in oncology. Its uptake in tumor cells is indicative of metabolic activity, aiding in the diagnosis and monitoring of cancers such as prostate cancer.

Physiological Uptake Patterns

Research has shown that compounds similar to this compound exhibit distinct physiological uptake patterns in various organs:

- Liver and Pancreas : These organs demonstrate high uptake due to their roles in amino acid metabolism.

- Bone Marrow : Moderate activity is noted, which may indicate the compound's involvement in hematopoiesis.

- Bladder : Variable uptake can occur, complicating imaging interpretations due to potential interference from benign processes such as inflammation or infection .

Case Study 1: Prostate Cancer Imaging

A notable application of this compound is illustrated in a case involving a prostate cancer patient. The patient underwent PET imaging using the compound as a tracer post-radiation treatment. The imaging helped delineate tumor boundaries more accurately than traditional imaging techniques, allowing for improved treatment planning .

Case Study 2: Biodistribution Studies

In biodistribution studies involving rats implanted with gliosarcoma tumors, this compound showed significant accumulation within tumor tissues compared to contralateral brain regions. This finding underscores its potential utility in targeting malignant tissues during therapeutic interventions .

Summary of Key Findings

Properties

CAS No. |

1427379-11-0 |

|---|---|

Molecular Formula |

C8H14FNO2 |

Molecular Weight |

175.20 g/mol |

IUPAC Name |

3-amino-1-fluorocycloheptane-1-carboxylic acid |

InChI |

InChI=1S/C8H14FNO2/c9-8(7(11)12)4-2-1-3-6(10)5-8/h6H,1-5,10H2,(H,11,12) |

InChI Key |

PQFPXYGNEHNLOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC(C1)N)(C(=O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.